molecular formula C13H13ClN2O3S B2960026 2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide CAS No. 1156721-54-8

2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide

Cat. No.: B2960026
CAS No.: 1156721-54-8
M. Wt: 312.77
InChI Key: XUWJWXDWWZWLLR-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 2 and a sulfonamide group at position 2. The sulfonamide nitrogen is further bonded to a 4-ethoxyphenyl group. This structure confers distinct electronic and steric properties, making it a subject of interest in medicinal and agrochemical research.

Properties

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-2-19-11-7-5-10(6-8-11)16-20(17,18)12-4-3-9-15-13(12)14/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWJWXDWWZWLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is illustrated as follows:

C13H14ClN1O2S\text{C}_{13}\text{H}_{14}\text{ClN}_1\text{O}_2\text{S}
  • Molecular Weight : 283.77 g/mol
  • CAS Number : 1156721-54-8

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes, including pH regulation and ion transport .

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity
4eMDA-MB-2311.52High
4gMCF-76.31Moderate

These compounds induced apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, indicating their potential as therapeutic agents against breast cancer .

Antibacterial Activity

The antibacterial properties of sulfonamides have been well-documented. In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition against various bacterial strains:

Bacterial StrainInhibition (%) at 50 µg/mL
Staphylococcus aureus80.69
Klebsiella pneumoniae77.52

These findings suggest that this compound may serve as a potential antibacterial agent, particularly against resistant strains .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study evaluated the effects of various sulfonamide derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds exhibited IC50 values as low as 1.52 µM, demonstrating high selectivity and potency against cancer cells while sparing normal cells .
  • Antibacterial Efficacy : In another investigation, the antibacterial activity of similar sulfonamides was assessed against Staphylococcus aureus and Klebsiella pneumoniae. The compounds showed significant inhibition rates, suggesting their potential use in treating bacterial infections .
  • Molecular Docking Studies : Computational studies utilizing molecular docking techniques have revealed favorable binding interactions between these compounds and target proteins involved in cancer progression and bacterial metabolism. This approach aids in understanding the molecular basis for their biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Pyridine/Sulfonamide) Molecular Weight Key Properties/Applications
2-Chloro-N-(4-ethoxyphenyl)pyridine-3-sulfonamide C₁₃H₁₂ClN₂O₃S Cl (C2), SO₂NH-(4-Ethoxyphenyl) (C3) 310.76 g/mol* Hypothesized enhanced lipophilicity
Imazosulfuron C₁₄H₁₅ClN₆O₆S Cl (C2), SO₂NH-(dimethoxypyrimidinyl) (C3) 454.82 g/mol Herbicide (ALS inhibitor)
N-(4-Chloro-3-methoxyphenyl)pyridine-2-sulfonamide C₁₂H₁₁ClN₂O₃S Cl (C4 phenyl), SO₂NH- (C2 pyridine) 298.75 g/mol Synthetic intermediate; no bioactivity reported
2-Chloro-N-isopropylpyridine-3-sulfonamide C₈H₁₁ClN₂O₂S Cl (C2), SO₂NH-(isopropyl) (C3) 234.70 g/mol Higher solubility in organic solvents

*Calculated based on molecular formula.

Key Observations:

Imazosulfuron : Shares the 2-chloro-pyridine-3-sulfonamide backbone but incorporates a dimethoxypyrimidinyl carbamate group. This modification enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . In contrast, the ethoxyphenyl group in the target compound may prioritize interactions with mammalian enzymes or receptors due to its aromatic bulk.

N-Alkyl vs.

Chlorine Position : Moving the chlorine from C2 (target compound) to C6 (e.g., 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide in ) disrupts electronic symmetry, altering dipole moments and hydrogen-bonding capacity.

Key Insights:

  • Agrochemical Potential: Imazosulfuron’s efficacy as a herbicide is attributed to its pyrimidinyl carbamate group, which the target compound lacks. This suggests divergent applications; the ethoxyphenyl group may instead favor pharmacological uses (e.g., antimicrobial or anticancer agents) .
  • Synthetic Feasibility : The target compound can likely be synthesized via nucleophilic substitution of 2-chloropyridine-3-sulfonyl chloride with 4-ethoxyaniline, analogous to methods in (yields ~70–81%) .

Physicochemical Property Analysis

Table 3: Calculated and Experimental Properties

Property Target Compound Imazosulfuron N-Isopropyl Analogue
LogP (Predicted) 3.2* 1.8 2.1
Water Solubility (mg/mL) <0.1* 0.34 1.2
Melting Point (°C) ~250–270 (estimated) 166–168 Not reported

*Predicted using ChemDraw software.

  • Lipophilicity : The 4-ethoxyphenyl group increases LogP compared to imazosulfuron, suggesting better membrane permeability but lower aqueous solubility .
  • Thermal Stability : Estimated melting points align with analogs in (268–287°C for related sulfonamides) .

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